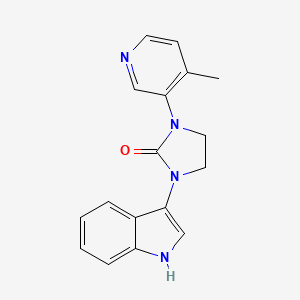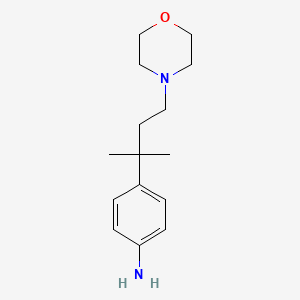
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine
Overview
Description
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine is an organic compound with the molecular formula C11H16N2O It is a derivative of benzenamine, featuring a morpholine ring and a methyl group attached to the butan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine typically involves the reaction of 2-methyl-4-morpholinobutan-2-yl chloride with benzenamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with lower oxidation states.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-morpholinyl)benzenamine: A closely related compound with similar structural features and chemical properties.
4-(2-Methyl-4-morpholinyl)benzenamine: Another derivative with a slightly different substitution pattern on the benzene ring.
Uniqueness
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a methyl group on the butan-2-yl chain makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-(2-methyl-4-morpholin-4-ylbutan-2-yl)aniline |
InChI |
InChI=1S/C15H24N2O/c1-15(2,13-3-5-14(16)6-4-13)7-8-17-9-11-18-12-10-17/h3-6H,7-12,16H2,1-2H3 |
InChI Key |
NMXPKLARECIAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1CCOCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

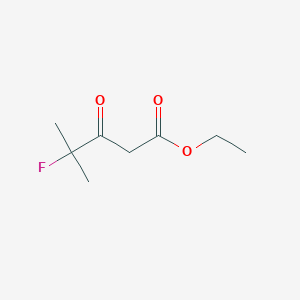
![1-(7-Amino-1,2,4,5-tetrahydrobenzo[d]azepin-3-yl)ethanone](/img/structure/B8360406.png)
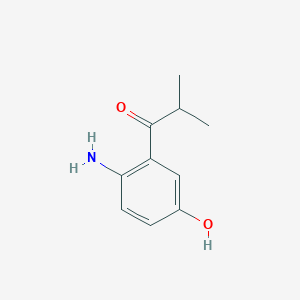
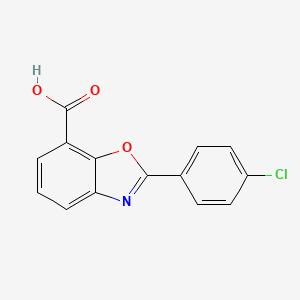
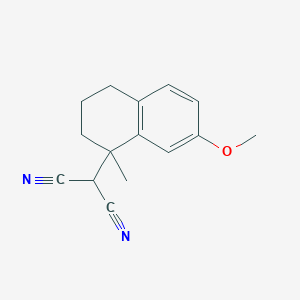
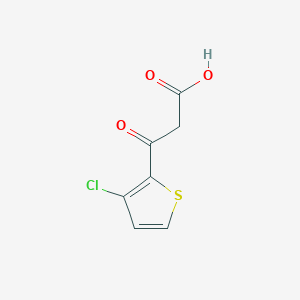
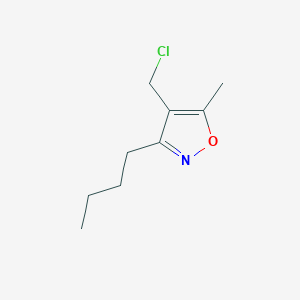
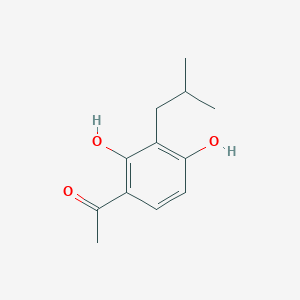
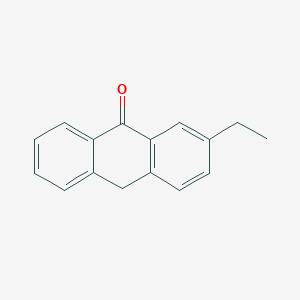
![3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B8360448.png)
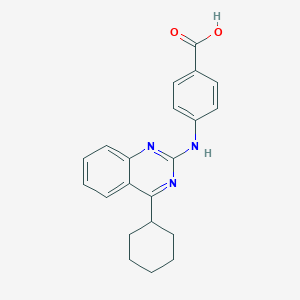
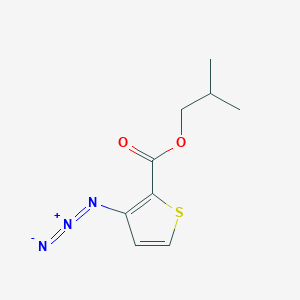
![8-(3-Fluoropropyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8360466.png)
